molecular formula C18H16F3N5O B2831401 N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)-2-(3-(trifluoromethyl)phenyl)acetamide CAS No. 2034450-98-9

N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)-2-(3-(trifluoromethyl)phenyl)acetamide

Cat. No.: B2831401
CAS No.: 2034450-98-9
M. Wt: 375.355
InChI Key: NFRLFPLGCZRCKB-UHFFFAOYSA-N
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Description

This compound features a hybrid heterocyclic scaffold combining pyrazine and imidazole moieties, linked via an ethyl spacer to a 3-(trifluoromethyl)phenyl acetamide group. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the pyrazine-imidazole core may contribute to binding interactions with biological targets such as kinases or receptors.

Properties

IUPAC Name

N-[2-(2-pyrazin-2-ylimidazol-1-yl)ethyl]-2-[3-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16F3N5O/c19-18(20,21)14-3-1-2-13(10-14)11-16(27)24-6-8-26-9-7-25-17(26)15-12-22-4-5-23-15/h1-5,7,9-10,12H,6,8,11H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFRLFPLGCZRCKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)CC(=O)NCCN2C=CN=C2C3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16F3N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)-2-(3-(trifluoromethyl)phenyl)acetamide typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Imidazole Ring: Starting with pyrazine-2-carboxylic acid, the imidazole ring can be formed through a cyclization reaction with ethylenediamine under acidic conditions.

    Alkylation: The resulting pyrazin-2-yl imidazole is then alkylated with 2-bromoethylamine to introduce the ethyl linker.

    Acylation: The final step involves the acylation of the amine group with 2-(3-(trifluoromethyl)phenyl)acetyl chloride under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazine and imidazole rings.

    Reduction: Reduction reactions can target the nitrogens in the heterocyclic rings.

    Substitution: The trifluoromethyl group on the phenyl ring can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Electrophiles such as halogens (e.g., bromine) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of N-oxides or hydroxylated derivatives.

    Reduction: Formation of reduced heterocycles.

    Substitution: Halogenated derivatives of the phenyl ring.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.

Biology

In biological research, N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)-2-(3-(trifluoromethyl)phenyl)acetamide can be used to study enzyme interactions and receptor binding due to its heterocyclic rings and trifluoromethyl group, which are known to enhance binding affinity and specificity.

Medicine

Medically, this compound has potential as a pharmacophore in drug design. Its structure suggests it could interact with various biological targets, making it a candidate for developing new therapeutic agents, particularly in the areas of anti-inflammatory and anticancer research.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific electronic or photophysical properties due to the presence of the trifluoromethyl group and heterocyclic rings.

Mechanism of Action

The mechanism of action of N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)-2-(3-(trifluoromethyl)phenyl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The pyrazine and imidazole rings can form hydrogen bonds and π-π interactions, while the trifluoromethyl group can enhance lipophilicity and binding affinity. These interactions can modulate the activity of the target proteins, leading to the desired biological effects.

Comparison with Similar Compounds

Research Findings and Implications

  • Structural Optimization : The trifluoromethyl group in the target compound and its analogs is a critical design element for enhancing both potency and drug-like properties.
  • Synthetic Challenges : Microwave-assisted synthesis (e.g., 110°C for 10 minutes in Compound 13) improves reaction efficiency but requires careful optimization to avoid decomposition .
  • Target Selectivity : Heterocyclic cores (imidazole vs. benzothiazole vs. triazole) likely dictate target specificity. For example, imidazole derivatives are prevalent in kinase inhibitors, while benzothiazoles are common in antimicrobial agents .

Q & A

Q. What are the key considerations for synthesizing N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)-2-(3-(trifluoromethyl)phenyl)acetamide?

Synthesis typically involves multi-step reactions, including:

  • Imidazole ring formation : Cyclocondensation of pyrazine-2-carbaldehyde with ethylenediamine derivatives under reflux conditions, followed by alkylation to introduce the ethyl linker .
  • Acetamide coupling : Reaction of 2-(3-(trifluoromethyl)phenyl)acetic acid with the imidazole-ethyl intermediate using carbodiimide coupling agents (e.g., EDC/HOBt) in anhydrous DMF .
  • Purification : Column chromatography (silica gel, eluent: EtOAc/hexane) and recrystallization (ethanol/water) to achieve >95% purity .

Q. How can structural characterization be optimized for this compound?

  • Spectroscopic analysis : Use 1H^1H-NMR (DMSO-d6d_6) to confirm imidazole proton signals (δ 7.8–8.2 ppm) and trifluoromethyl groups (δ 4.0–4.5 ppm). IR spectroscopy (KBr pellet) verifies amide C=O stretches (~1650 cm1^{-1}) .
  • Mass spectrometry : High-resolution ESI-MS (positive ion mode) to validate molecular weight and fragmentation patterns .
  • X-ray crystallography : For unambiguous confirmation of stereochemistry and intermolecular interactions .

Q. What in vitro assays are suitable for initial biological activity screening?

  • Enzyme inhibition : Target-specific assays (e.g., kinase or protease inhibition) using fluorescence-based protocols (IC50_{50} determination) .
  • Cytotoxicity : MTT assays on human cell lines (e.g., HEK293 or HeLa) with dose-response curves (1–100 µM) .
  • Binding affinity : Surface plasmon resonance (SPR) to measure interactions with recombinant proteins .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically explored for this compound?

  • Substituent variation : Synthesize analogs by replacing the pyrazine ring with pyridine or pyrimidine and modifying the trifluoromethyl group to Cl/CF3_3/OCH3_3. Test activity against a panel of enzymes/cell lines .
  • Pharmacophore mapping : Use molecular docking (AutoDock Vina) to identify critical binding motifs (e.g., imidazole’s nitrogen atoms and trifluoromethyl’s hydrophobic interactions) .
  • Data analysis : Apply multivariate statistics (PCA or PLS) to correlate structural features with activity .

Q. What strategies resolve contradictions in experimental data between in vitro and in vivo studies?

  • Bioavailability optimization : Assess logP (via shake-flask method) and aqueous solubility. Modify the compound with PEGylation or prodrug approaches to enhance permeability .
  • Metabolite profiling : Use LC-MS/MS to identify phase I/II metabolites in liver microsomes. Compare metabolic stability across species (human vs. rodent) .
  • Dose adjustment : Conduct pharmacokinetic (PK) studies (Cmax_{max}, AUC) to align in vivo dosing with in vitro IC50_{50} values .

Q. How can computational modeling predict off-target effects or toxicity?

  • Molecular dynamics simulations : Simulate compound binding to homologous proteins (e.g., GPCRs or ion channels) using GROMACS .
  • Toxicity prediction : Apply QSAR models (e.g., ProTox-II) to estimate hepatotoxicity or cardiotoxicity risks .
  • Pathway analysis : Use KEGG or Reactome databases to map potential interactions with signaling pathways (e.g., MAPK or NF-κB) .

Methodological Challenges

Q. What analytical techniques validate compound stability under physiological conditions?

  • Forced degradation studies : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), oxidative (3% H2_2O2_2), and thermal (40–60°C) conditions. Monitor degradation via HPLC-PDA .
  • Solid-state stability : Use DSC/TGA to assess hygroscopicity and polymorphic transitions .

Q. How can researchers address low yields in multi-step synthesis?

  • Optimize reaction conditions : Screen solvents (DMF vs. THF), catalysts (Pd/C vs. CuI), and temperatures (reflux vs. microwave-assisted) .
  • Intermediate trapping : Use in-situ IR or TLC to monitor reaction progress and isolate unstable intermediates .

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